molecular formula C18H23NO4 B13569471 2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid

2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B13569471
M. Wt: 317.4 g/mol
InChI Key: LDIAPHMVACXPSR-UHFFFAOYSA-N
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Description

2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage, which involves a single atom that is shared between two rings. The presence of a benzyloxycarbonyl group adds to its chemical versatility, making it a valuable building block in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a suitable amine with a benzyloxycarbonyl chloride to form the benzyloxycarbonyl-protected amine. This intermediate is then subjected to cyclization reactions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzyloxycarbonyl group to a carboxylic acid.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the benzyloxycarbonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The spirocyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
  • 2-[(Allyloxy)carbonyl]-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Uniqueness

2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid stands out due to its specific benzyloxycarbonyl group, which imparts unique reactivity and potential bioactivity. The spirocyclic structure also adds to its chemical stability and versatility in synthetic applications .

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

2-phenylmethoxycarbonyl-2-azaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C18H23NO4/c20-16(21)15-6-8-18(9-7-15)10-11-19(13-18)17(22)23-12-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,20,21)

InChI Key

LDIAPHMVACXPSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(=O)O)CCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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